Product packaging for 2-(6-methylpyridin-2-yl)pyrimidin-4-amine(Cat. No.:CAS No. 1342680-29-8)

2-(6-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No.: B6268932
CAS No.: 1342680-29-8
M. Wt: 186.21 g/mol
InChI Key: LDYFYQIWNRIOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methylpyridin-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H10N4 and an average mass of 186.22 g/mol . This amine belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Compounds featuring a pyrimidine core linked to a pyridyl group, similar to this one, have been identified as key scaffolds with potential therapeutic value. For instance, structurally related molecules have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) type-1 receptor (TGFBR1, also known as ALK-5) . The TGF-β signaling pathway is a critical mediator in various disease processes, including pulmonary fibrosis, pulmonary hypertension, and liver cirrhosis, making its modulation a valuable research target . Furthermore, very close structural analogues, specifically those based on a thieno[3,2-d]pyrimidin-4-amine core, have been identified as novel chemotypes with potent activity against Mycobacterium ulcerans , the bacterium responsible for Buruli ulcer . This highlights the potential for this class of compounds in infectious disease research. The 2-(pyridin-2-yl)pyrimidine structure is a privileged pharmacophore that often confers the ability to interact with kinase enzymes, which are important targets in oncology and other therapeutic areas. Researchers can utilize this compound as a versatile building block or a core structure for further chemical elaboration in structure-activity relationship (SAR) studies, or as a starting point for developing probes to study specific biological pathways. This product is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1342680-29-8

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H10N4/c1-7-3-2-4-8(13-7)10-12-6-5-9(11)14-10/h2-6H,1H3,(H2,11,12,14)

InChI Key

LDYFYQIWNRIOEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=CC(=N2)N

Purity

95

Origin of Product

United States

Synthetic Strategies for 2 6 Methylpyridin 2 Yl Pyrimidin 4 Amine and Its Derivatives

Retrosynthetic Analysis of the 2-(6-methylpyridin-2-yl)pyrimidin-4-amine Core Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the analysis can be envisioned through several disconnections. The primary disconnection is at the C-N bond of the pyrimidine (B1678525) ring, suggesting a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as a key step in the forward synthesis. amazonaws.com This approach would involve coupling a substituted pyrimidine with a substituted pyridine (B92270).

Another key disconnection is within the pyrimidine ring itself. This suggests a condensation reaction to form the heterocyclic system. This could involve reacting a guanidine (B92328) derivative with a β-dicarbonyl compound or its equivalent. advancechemjournal.com Specifically, for the target molecule, this would entail the reaction of 2-amino-6-methylpyridine (B158447) with a suitable three-carbon component to build the pyrimidine ring.

Direct Synthetic Methodologies toward this compound

Several direct synthetic methods have been developed for the synthesis of this compound and its analogs. These methods can be broadly categorized into pyrimidine ring cyclization approaches and palladium-catalyzed coupling reactions.

Pyrimidine Ring Cyclization Approaches

The formation of the pyrimidine ring through cyclization is a common and effective strategy. This often involves the condensation of a guanidine derivative with a suitable three-carbon building block. For instance, the reaction of an enaminone with a pyridinyl guanidine under microwave-assisted conditions can yield the desired 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, albeit in some cases with poor to moderate yields. acs.org Another approach involves the multicomponent synthesis of pyrimidines from amidines and alcohols, catalyzed by an iridium-pincer complex, which allows for the regioselective construction of highly substituted pyrimidines. nih.govacs.org

Palladium-Catalyzed Coupling Reactions, including Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has become a widely used method for the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is highly versatile and can be applied to a wide range of substrates with good functional group tolerance. libretexts.org

In the context of this compound synthesis, the Buchwald-Hartwig amination can be employed to couple a 2-halopyrimidine with 2-amino-6-methylpyridine or vice versa. The choice of ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is crucial for the efficiency of the reaction. youtube.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to afford the desired product. wikipedia.org The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide. nih.gov

Reactions Involving Amidines and Carbonyl Compounds for Pyrimidine Ring Formation

The reaction of amidines with carbonyl compounds provides a direct route to the pyrimidine core. An iron-catalyzed method has been developed for the synthesis of pyrimidine derivatives through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.orgacs.org This method offers good functional group tolerance and regioselectivity. organic-chemistry.orgacs.org Additionally, a metal-free approach involves the tandem [3+3] annulation of amidines with α,β-unsaturated ketones, followed by visible-light-enabled photo-oxidation to form the pyrimidine ring. rsc.org

Strategies for Derivatization and Chemical Functionalization of the Core Structure

Once the core this compound scaffold is synthesized, further derivatization can be achieved to explore structure-activity relationships for various applications.

Introduction of Diverse Substituents on the Pyridine Moiety

The pyridine ring of the core structure can be functionalized to introduce a variety of substituents. This can be achieved through several methods. For instance, if the pyridine ring is introduced via a cross-coupling reaction, a range of substituted pyridyl boronic acids or halides can be used. figshare.com A series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized as potential PET tracers for imaging inducible nitric oxide synthase. nih.gov

Another strategy involves the direct functionalization of the pre-formed pyridine ring. However, regioselective C-H functionalization of pyridines can be challenging due to their electron-deficient nature. researchgate.net One approach to overcome this is through the use of Zincke intermediates, which can be regioselectively functionalized with electrophiles. researchgate.net Skeletal editing, a process that modifies the core ring structure, also presents a novel method for diversification. chinesechemsoc.orgchinesechemsoc.org For example, pyrimidines can be converted to pyridines through a two-atom swap skeletal editing process. chinesechemsoc.orgchinesechemsoc.org

Modifications of the Pyrimidine Ring through Substitution and Annulation

The pyrimidine ring is a versatile core that allows for a variety of modifications to fine-tune the biological activity of the resulting compounds. Strategic substitution and annulation reactions are key to creating diverse libraries of derivatives.

Substitution reactions on the pyrimidine ring are a primary method for introducing new functional groups. For instance, the introduction of an amino group at the C-5 position of 2,4-diaminopyrimidine (B92962) derivatives has been shown to be a critical modification. nih.gov This alteration can shift the biological activity of the parent compound. Another common modification involves the introduction of a thiomethyl group at the C-2 position of the pyrimidine ring, which has been observed to impart specific inhibitory activity against certain protein kinases. nih.gov

Annulation, the formation of a new ring fused to the existing pyrimidine structure, offers another avenue for significant structural diversification. For example, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved through the reaction of 5-thiazolidinones with other reagents under microwave irradiation. researchgate.net This creates a fused heterocyclic system with distinct chemical properties.

Table 1: Examples of Pyrimidine Ring Modifications

Starting MaterialReagent/ConditionModification TypeResulting StructureReference
2,4-Diaminopyrimidine derivativeAmino group introduction at C-5Substitution5-Amino-2,4-diaminopyrimidine derivative nih.gov
Pyrimidine derivativeThiomethyl group introduction at C-2Substitution2-Thiomethylpyrimidine derivative nih.gov
5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, thioureaMicrowave irradiationAnnulationThiazolo[5,4-d]pyrimidine derivative researchgate.net

Side Chain Elongation and Diversification Strategies

Beyond the core pyrimidine structure, modifications to the side chains offer a powerful tool for modulating the pharmacological profile of this compound derivatives. These strategies often focus on the pyridinyl or amino substituents.

One approach involves the functionalization of the methyl group on the pyridine ring. For instance, a series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position have been synthesized. nih.gov This can involve reactions to introduce functionalities like hydroxyl groups, which can then be further modified, for example, by methylation to form a methoxypropyl side chain. nih.gov

Diversification of the amino group at the 4-position of the pyrimidine ring is another common strategy. This can be achieved through reactions like the Buchwald-Hartwig amination, which allows for the coupling of the pyrimidine core with various amines. acs.org This method is particularly useful for introducing complex and sterically hindered amine fragments.

Advanced Synthetic Techniques and Process Optimization

The drive for more efficient and environmentally friendly chemical processes has led to the adoption of advanced synthetic techniques in the preparation of pyrimidine derivatives.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrimidine derivatives. eurekaselect.comtandfonline.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. eurekaselect.comtandfonline.com

The Biginelli three-component cyclocondensation reaction, a classic method for synthesizing pyrimidine derivatives, has been successfully adapted to microwave conditions, yielding products in 65–90% yields. tandfonline.com Microwave heating has also been effectively employed in displacement reactions on the pyrimidine ring, allowing for the functionalization of the 2-position with various nucleophiles in very short reaction times. acs.org This method is particularly advantageous for reactions involving less reactive nucleophiles. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Biginelli CondensationLonger reaction timesReduced reaction times, yields 65-90% tandfonline.com
Nucleophilic SubstitutionSlower reaction ratesRapid reaction rates, excellent yields eurekaselect.comacs.org
Thiazolo[5,4-d]pyrimidine SynthesisNot specified5 minutes researchgate.net

Exploration of Green Chemistry Principles in Synthesis Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inpowertechjournal.com This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

One key aspect of green pyrimidine synthesis is the use of environmentally benign solvents, with water being a prominent example. jmaterenvironsci.com The development of solvent-free reaction conditions, such as mechanochemistry or "Grindstone Chemistry," represents another significant advancement. researchgate.netnih.gov These methods often involve grinding the reactants together, sometimes with a catalytic amount of a substance, to initiate the reaction without the need for a solvent. researchgate.netnih.gov

The use of catalysts, particularly those that are reusable and non-toxic, is a cornerstone of green chemistry. rasayanjournal.co.in In pyrimidine synthesis, this can involve the use of solid acid catalysts or biocatalysts to promote reactions efficiently and selectively. powertechjournal.com Furthermore, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with green chemistry principles. rasayanjournal.co.inresearchgate.net

Coordination Chemistry and Ligand Properties of 2 6 Methylpyridin 2 Yl Pyrimidin 4 Amine Analogues

Metal Complex Formation with Transition Metal Ions

The formation of stable metal complexes is a hallmark of ligands containing the pyridinylpyrimidine scaffold. These compounds readily coordinate with a variety of transition metal ions, leading to the formation of complexes with diverse geometries and properties. The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the specific design of the ligand.

For instance, studies on the closely related 2,6-di(pyrimidin-4-yl)pyridine ligand system have demonstrated its ability to form well-defined complexes with divalent cations like zinc(II) and copper(II) in aqueous solutions. The formation constants for these complexes indicate a high affinity of the ligand for these metal ions. Specifically, the Cu(II) complex exhibits a significantly higher formation constant (1 x 10⁶ M⁻¹) compared to the Zn(II) complex (8.4 x 10³ M⁻¹), highlighting the influence of the metal ion on complex stability. nih.gov

Ligand Design Principles and Chelation Modes in Pyridinylpyrimidine Frameworks

The design of pyridinylpyrimidine-based ligands is guided by principles that aim to control the coordination environment around the metal center. The arrangement of nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings provides multiple potential binding sites, allowing for various chelation modes. Typically, these ligands act as bidentate or tridentate chelators, binding to the metal ion through the nitrogen atoms of both the pyridine and one or both pyrimidine rings.

The introduction of auxiliary functional groups to the main pyridinylpyrimidine framework can significantly influence the stability and structure of the resulting metal complexes. For example, the incorporation of auxiliary amine groups in a 2,6-di(pyrimidin-4-yl)pyridine scaffold was found to increase the stability of its Zn(II) complex by a factor of over 40 compared to the unsubstituted ligand. nih.gov This enhancement is attributed to the potential coordination of the auxiliary amines to the metal center, creating a more stable, encapsulating environment. Conversely, the addition of charged groups like guanidinium (B1211019) can decrease complex stability due to electrostatic repulsion. nih.gov

The chelation of 2-(pyridin-2-yl)pyrimidine (B3183638) ligands can lead to the formation of linkage isomers, where the pyrimidine ring binds to the metal through either the nitrogen atom ortho or para to the substituent at the 4-position. Advanced spectroscopic techniques, such as ¹⁵N NMR, have proven invaluable in distinguishing between these coordination modes in the absence of X-ray crystal structures. rsc.org

Synthesis and Spectroscopic Characterization of Coordination Complexes

The synthesis of coordination complexes involving pyridinylpyrimidine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a suite of spectroscopic techniques to elucidate their structure and bonding.

For example, the synthesis of hybrid pyrimidine derivatives incorporating the 6-methylpyridin-2-yl moiety has been successfully achieved and the products fully characterized. mdpi.com Spectroscopic analysis is crucial in confirming the formation and purity of these compounds.

Spectroscopic Data for a 4,6-Bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)-2-phenylpyrimidine mdpi.com
Technique **Observed Features (Chemical Shifts δ in ppm, Wavenumber in cm⁻¹) **
¹H NMR (DMSO-d₆)Signals for the pyridine ring protons appear between 8.33 and 7.20 ppm. The methyl group protons on the pyridine ring present a singlet at 2.47 ppm. The NH protons of the hydrazone group show a broad signal around 11.44 ppm, and the CH=N protons resonate at 8.14 ppm.
IR (KBr)Characteristic bands observed at 3199 (N-H stretching), 1592 (C=N stretching), and various other peaks corresponding to the aromatic rings.
UV-Vis (Tris-HCl buffer)The stability and electronic transitions of the compound can be monitored by time-dependent UV-Vis spectroscopy.

Structural Analysis of Metal Complexes

The precise arrangement of atoms within a metal complex is determined through detailed structural analysis, which combines crystallographic and spectroscopic methods. These techniques provide a comprehensive picture of the coordination geometry and the nature of the interactions between the ligand and the metal ion.

X-ray Diffraction Studies of Ligand-Metal Interactions and Coordination Geometry

For the analogous 2,6-di(pyrimidin-4-yl)pyridine system, X-ray crystallography has revealed how the ligand and its derivatives coordinate to metal ions like Zn(II). nih.gov These studies have confirmed the formation of functionalized molecular clefts upon metal coordination and have shown how auxiliary groups can interact with the metal center or with counter-ions. nih.gov Such structural insights are critical for understanding the relationship between the ligand's design and the resulting complex's properties.

Elucidation of Coordination Environment through UV-Vis, IR, and NMR Spectroscopy

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the complex in solution and confirm key structural features.

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the complex. The coordination of a ligand to a metal ion typically results in shifts in the absorption bands, which can be used to monitor complex formation and determine stability constants. nih.govresearchgate.net

IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and C=C bonds in the pyridine and pyrimidine rings upon complexation can indicate which nitrogen atoms are involved in bonding to the metal ion. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of the ligand and how it changes upon coordination. Shifts in the proton (¹H) and carbon (¹³C) signals of the ligand can reveal the binding mode. mdpi.com Furthermore, as mentioned earlier, ¹⁵N NMR can be a powerful tool for distinguishing between different linkage isomers in pyridinylpyrimidine complexes. rsc.org

Application of Coordination Complexes in Catalysis and Materials Science

The unique structural and electronic properties of metal complexes derived from pyridinylpyrimidine ligands make them promising candidates for applications in catalysis and materials science. The ability to tune the steric and electronic environment around the metal center by modifying the ligand allows for the rational design of complexes with specific functionalities.

In the realm of catalysis , coordination complexes of analogous pyridinylpyrimidine systems have shown activity in various organic transformations. While specific catalytic applications for complexes of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine are not yet widely reported, related structures have demonstrated potential. For instance, palladium complexes with functionalized pyridine/pyrimidine ligands have been used as catalysts for C-H bond arylation.

Exploration in Various Catalytic Processes

The exploration of this compound analogues in catalysis is an area of growing interest, largely due to the established catalytic activity of related pyridine and pyrimidine-based ligands. Metal complexes featuring these N-heterocyclic scaffolds have demonstrated significant potential in a variety of organic transformations.

Palladium(II) complexes containing substituted pyridine ligands, for instance, have been shown to be highly effective precatalysts in important carbon-carbon bond-forming reactions such as Suzuki–Miyaura and Heck cross-couplings. acs.orgresearchgate.net The efficiency of these catalytic systems is influenced by the electronic nature of the substituents on the pyridine ring, which modulates the basicity of the ligand and the properties of the metal center. researchgate.net This suggests that complexes of this compound, with its specific substitution pattern, could exhibit unique catalytic activities in similar cross-coupling reactions. The synthesis of pyridine-containing biaryls is a crucial endeavor in many areas of chemistry, and transition-metal-catalyzed cross-coupling reactions are a primary method for their creation. nih.gov

Furthermore, the denticity and coordination mode of the ligand are critical in directing the selectivity of a catalytic reaction. In a notable example using a heterogeneous nickel single-atom catalyst, the choice of ligand was found to be instrumental in switching the reaction pathway. acs.org When a bidentate ligand like 2,2'-bipyridine (B1663995) was used, the system selectively catalyzed C-C coupling reactions with high yields. acs.org Conversely, the use of monodentate ligands such as pyridine favored C-N bond formation. acs.org This highlights the potential of ligands like this compound, which can act as a bidentate N,N'-donor, to facilitate selective catalytic transformations. The ability to control the reaction outcome by modifying the ligand structure is a key principle in modern catalyst design.

Additionally, pyrimidine sulfinates, which are related to the pyrimidine core of the title compound, have been developed as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to more sensitive boronic acids. tcichemicals.com This underscores the versatility of the pyrimidine moiety in catalytic applications. Schiff base complexes derived from pyridine and pyrimidine precursors have also been recognized for their essential functions in catalysis and organic synthesis. acs.org The coordination of these ligands to metal ions can stabilize various oxidation states and create active sites for a range of chemical transformations.

Table 1: Ligand-Controlled Selectivity in Ni-Catalyzed Cross-Coupling Reactions

Ligand TypeLigand ExamplePredominant Reaction PathwayProduct Yield
Bidentate4,4′-bis(trifluoromethyl)-2,2′-bipyridineC(sp²)−C(sp³) Coupling99%
MonodentatePyridineC−N Bond Formation-
MonodentatePyrroleC−N Bond Formation-

This table illustrates the principle of ligand-controlled selectivity in a heterogeneous Ni-catalyzed system, based on data from a study on a bifunctional catalyst. acs.org The yields are for the specific model reactions studied.

Development of Advanced Materials, including Non-Linear Optical Materials

The development of advanced materials with tailored properties is a cornerstone of modern materials science. Analogues of this compound are promising candidates for the creation of such materials, particularly in the realm of non-linear optics (NLO).

The intrinsic electronic properties of the pyrimidine ring make it an excellent component for NLO materials. researchgate.net Pyrimidine is an electron-deficient heterocycle, which makes it an ideal π-accepting moiety in "push-pull" molecular architectures. researchgate.netrsc.org These systems, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are known to exhibit large second- and third-order NLO responses. The substitution of the 2-(pyridin-2-yl)pyrimidine framework with electron-donating groups (like the amine group in the title compound) and further functionalization can lead to the creation of potent NLO chromophores.

Research has demonstrated that the NLO properties of pyrimidine-based dyes can be fine-tuned by altering the chemical nature of the substituents and the π-bridge. researchgate.net For example, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. rsc.orgnih.gov Theoretical investigations on helical pyridine-pyrimidine oligomers have also shown that their second-order NLO responses can be significantly enhanced by the strategic placement of donor and acceptor substituents. nih.gov

Beyond NLO applications, the structural versatility of these ligands allows for their incorporation into a variety of advanced materials. The ability of pyrimidine-based molecules to be precisely adjusted has been utilized in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). nih.govrsc.org These porous crystalline materials have applications in areas such as gas storage, separation, and catalysis. The coordination of pyridinyl-pyrimidine ligands to metal ions can lead to the formation of supramolecular assemblies with fascinating structural topologies and functions. acs.org For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized and their optical properties studied, demonstrating their potential as luminescent pH sensors due to dramatic color and emission changes upon protonation. acs.org

Table 2: Non-Linear Optical Properties of Selected Pyrimidine Derivatives

CompoundMolecular StructureKey FeaturesInvestigated NLO Property
PMMSN-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamidePyrimidine core with various substituentsThird-order nonlinear susceptibility (χ⁽³⁾) rsc.orgnih.gov
Helical Pyridine-Pyrimidine OligomersHelical chains of alternating pyridine and pyrimidine unitsSupramolecular helical structureSecond-order hyperpolarizability (β) nih.gov
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidinesPyrimidine core with pyridyl and arylvinyl substituentsExtended π-conjugation, solvatochromismEmission solvatochromism, pH sensing acs.org

This table provides examples of pyrimidine-based compounds that have been investigated for their advanced material properties, particularly in non-linear optics.

Investigations into Biological Activities and Molecular Mechanisms in Vitro/preclinical

Enzyme Inhibition Studies of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine Derivatives

The core structure of pyridinylpyrimidine serves as a versatile scaffold for designing inhibitors that target a variety of enzymes implicated in human diseases.

Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibition: A significant area of research has been the development of derivatives as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. epa.gov Dysregulation of the CDK4/6 pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.com A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated as highly potent and selective inhibitors of both CDK4 and CDK6. epa.gov Medicinal chemistry optimization of this scaffold led to the identification of potent inhibitor molecules. epa.gov The pyridine-amine-pyrimidine scaffold is a common feature among several approved ATP-competitive CDK4/6 inhibitors, where it forms critical hydrogen bonds within the ATP-binding site of the kinases. nih.gov One derivative, compound 78 , demonstrated excellent potency with a Kᵢ of 1 nM for CDK4 and 34 nM for CDK6. epa.gov

Inhibition of Cyclin-Dependent Kinases by a 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative
CompoundTarget KinaseInhibition Constant (Kᵢ)
Compound 78CDK41 nM
Compound 78CDK634 nM

Activin Receptor-Like Kinase 5 (ALK5) Inhibition: While direct inhibition of ALK5 by this compound derivatives is not extensively documented in the reviewed literature, related pyridine-based compounds have been explored. A series of 2-(1H-pyrazol-1-yl)pyridines were identified as inhibitors of ALK5, also known as TGFβ receptor I kinase. nih.gov One compound from this series, PF-03671148, demonstrated a dose-dependent reduction in TGFβ-induced fibrotic gene expression in human fibroblasts, highlighting the potential of pyridine-containing scaffolds in targeting this kinase. nih.gov

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. daneshyari.comnih.gov The COX-2 isoform is particularly relevant as it is typically induced during inflammatory processes. daneshyari.com Several studies have investigated pyrimidine (B1678525) derivatives as selective inhibitors of COX-2, which is considered a desirable profile to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. nih.gov

Research into novel pyrido[2,3-d]pyrimidine derivatives revealed compounds with significant COX-2 inhibitory activity. daneshyari.com Notably, compound 11c (7-Amino-5-(3,4,5-trimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile) showed better COX-2 inhibition than the standard drug celecoxib. daneshyari.com Another study on different pyrimidine derivatives found that compounds L1 and L2 exhibited high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. mdpi.comnih.gov

In Vitro Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives
CompoundCOX-2 IC₅₀ (µM)Reference DrugReference Drug COX-2 IC₅₀ (µM)
Compound 9b0.89Celecoxib1.11
Compound 9d0.25Celecoxib1.11
Compound 11c0.56Celecoxib1.11

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes, with the inducible isoform (iNOS) playing a key role in inflammatory processes. nih.gov Analogues based on a related 2-amino-4-methylpyridine (B118599) scaffold have been synthesized and evaluated as inhibitors of iNOS. nih.govnih.gov The parent compound, 2-amino-4-methylpyridine, was identified as a non-selective NOS inhibitor, while the addition of substituents at the 6-position was explored to improve potency and selectivity. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as GLP-1, which are crucial for glucose homeostasis. nih.govscienceopen.com Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. nih.gov While research specifically on this compound is limited in this context, the broader class of pyrimidine derivatives has been investigated. Studies have reported the design and synthesis of novel pyrimidinedione derivatives that act as DPP-IV inhibitors. nih.gov

Cellular Pathway Modulation by this compound Analogues

Beyond direct enzyme inhibition, these compounds have been shown to modulate complex cellular pathways, demonstrating effects on fibrosis and cell cycle progression in preclinical models.

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the activation of hepatic stellate cells (HSCs). researchgate.net Therefore, inhibiting the activation and proliferation of HSCs is a primary strategy for anti-fibrotic therapies. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity against the immortalized rat hepatic stellate cell line, HSC-T6. nih.gov

Several of these compounds showed potent activity, with fourteen derivatives demonstrating better anti-fibrotic effects than the reference drug Pirfenidone. nih.gov The most active compounds were 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate). nih.gov Further investigation confirmed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in the cell culture medium, indicating their potential to interfere with the fibrotic process at a cellular level. nih.gov

Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives in HSC-T6 Cells
CompoundIC₅₀ (µM)
12m45.69
12q45.81

The antiproliferative effects of this compound analogues are directly linked to their ability to regulate the cell cycle. As potent inhibitors of CDK4/6, these compounds block the phosphorylation of the retinoblastoma (Rb) protein, a critical step for cells to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. epa.govmdpi.com

In vitro studies have confirmed this mechanism of action. Treatment of the MV4-11 acute myeloid leukemia cell line with compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, led to a concentration-dependent accumulation of cells in the G1 phase. epa.gov At a concentration of 0.40 µM, the compound increased the G1 population to 85%, compared to 61% in untreated control cells, demonstrating a robust G1 cell cycle arrest. epa.gov This blockade of cell cycle progression is the fundamental mechanism behind the observed antiproliferative activity of this class of compounds. epa.gov

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of pyrimidine derivatives has been a subject of considerable research, owing to the presence of this heterocyclic nucleus in numerous compounds with a wide range of biological activities. researchgate.net The core structure of this compound, which combines both pyridine (B92270) and pyrimidine moieties, suggests a potential for antimicrobial efficacy.

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable in vitro antibacterial activity. researchgate.netsemanticscholar.org Studies on related structures have shown that the pyrimidine nucleus is crucial for their antimicrobial action, and the specific type and position of substituents can significantly alter this activity. researchgate.net

For instance, a study on novel 2-amino-4,6-diarylpyrimidine derivatives revealed significant antibacterial activity when compared against the standard drug Sparfloxacin. researchgate.netsemanticscholar.org Another research effort focusing on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives found that certain compounds in the series exhibited good antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, one analog showed zones of inhibition of 16-18 mm against Gram-positive strains and 11-12 mm against Gram-negative strains.

A structurally similar chemotype, 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV1578877), was identified as a potent inhibitor of Mycobacterium ulcerans, with submicromolar activity. biorxiv.org This highlights the potential of the methyl-pyridyl-pyrimidine scaffold in targeting specific pathogenic bacteria. Further research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues showed their efficacy against Extended-Spectrum-β-Lactamase (ESBL) producing clinical strains of Escherichia coli ST 131. mdpi.com

The antibacterial activity of various pyrimidine derivatives against a panel of bacteria is often quantified by the Minimum Inhibitory Concentration (MIC), as shown in the table below, which compiles data for related compounds.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coliComparable to Norfloxacin nih.gov
Substituted Mannich basesB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 nih.gov
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativeS. aureus, P. vulgaris0.05 - 0.5 nih.gov
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus, P. aeruginosa0.5 - 64 nih.gov

The antifungal properties of pyrimidine derivatives have also been explored. A series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated for their in vitro antifungal activities, with some compounds showing activity against a panel of fungi. nih.gov Specifically, certain analogs proved to be the most effective against the tested fungal strains. nih.gov

Similarly, studies on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated that some compounds in the series exhibited good inhibition against the lower fungus Candida albicans, with one derivative showing an MIC of 0.05 μg/ml. nih.gov The antifungal activity of pyrimidine derivatives is often compared to standard drugs like Miconazole or Fluconazole. nih.govbrieflands.com

Compound TypeFungal StrainActivity (MIC in µg/mL)Reference
Nicotinic acid benzylidene hydrazide derivativesC. albicans, A. nigerComparable to Fluconazole nih.gov
Substituted Mannich basesC. albicans, C. glabrata12.5 nih.gov
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativeC. albicans0.05 nih.gov
2-amino-4-(1-naphthyl)-6-arylpyrimidinesVarious fungiActive nih.gov

Structure-Activity Relationship (SAR) Analysis in Non-Clinical Contexts

The biological activity of pyridine and pyrimidine derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) analysis helps in understanding how chemical modifications to a core structure influence its pharmacological effects, guiding the design of more potent and selective compounds. mdpi.com

Modifications to the pyridine and pyrimidine rings, as well as the linker and amino groups, can have a profound impact on biological activity.

Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. In SAR studies of pyridine derivatives as antitubercular agents, it was found that an isopropyl group at the R² position could better occupy a hydrophobic pocket, enhancing activity. nih.gov SAR studies on thienopyrimidine derivatives revealed the crucial role of the methylpyridin-2-yl group in inhibiting M. ulcerans. biorxiv.org The incorporation of fluorine into pyridine-based scaffolds has been shown to enhance drug potency, selectivity, and metabolic stability. researchgate.net

Substituents on the Pyrimidine Ring: For 2-aminopyrimidine derivatives, substitutions at the 5- and 6-positions can critically influence antibacterial potency. researchgate.net In a series of 5-substituted 2-amino-4,6-dichloropyrimidines, the 5-fluoro analog was the most effective inhibitor of immune-activated nitric oxide production with an IC₅₀ of 2 µM, while other derivatives had IC₅₀ values in the 9–36 µM range. nih.gov The corresponding 2-amino-4,6-dihydroxypyrimidine counterparts were inactive, highlighting the importance of the chloro groups at the 4 and 6 positions. nih.gov

Modifications to the Amino Group: The amino group at the 4-position of the pyrimidine ring is a key feature. In studies on pyrimidine Schiff bases, the presence of a -C=N- bond at position 5 of the 6-methyl-2-phenylpyrimidine-4-amine core was shown to increase its biological activity. nih.gov

The three-dimensional arrangement of a molecule dictates its ability to interact with a biological target. The crystal structure of related compounds like 2-chloro-6-methylpyrimidin-4-amine reveals that molecules can be linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These dimers can be further linked through additional hydrogen bonds and slipped π–π stacking interactions, with centroid-centroid distances around 3.5 Å. nih.gov

The molecular skeleton of 6-methylpyridin-2-amine is planar, and its crystal packing is influenced by N—H⋯N hydrogen bonds and N—H⋯π interactions. researchgate.net In copper(II) complexes involving 2-aminopyrimidine, the molecular packing is optimized by π⁺–π⁺ stacking interactions between the aminopyrimidine rings, with interplanar spacing of 3.407 Å. nih.govacs.org The ability of the pyridine and pyrimidine rings to engage in such noncovalent interactions is crucial for binding to target macromolecules. The relative orientation of the two rings (dihedral angle) is a key conformational parameter that can affect how the molecule fits into a binding site.

In drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the "fitness" of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.orgresearchgate.net

Ligand Efficiency (LE): This metric normalizes binding affinity, typically the free energy of binding (ΔG), by the number of non-hydrogen atoms (heavy atoms, NHA) in the molecule. It helps identify compounds that achieve high affinity with a minimal number of atoms. A higher LE value is generally desirable, especially in the early stages of drug discovery, as it suggests a more efficient binding interaction. nih.govnih.gov

Lipophilic Ligand Efficiency (LLE): LLE relates potency (pIC₅₀ or pKᵢ) to lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. sciforschenonline.org This metric is crucial for optimizing leads, as it helps to increase potency without a concurrent, detrimental increase in lipophilicity. sciforschenonline.org High lipophilicity is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity and off-target effects. sciforschenonline.orgmtak.hu An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5–7 or greater. mtak.hu

Computational and Theoretical Chemical Studies

Quantum Mechanical Calculations of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine and Related Structures

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to model the molecular structure and properties of this compound. These calculations provide a foundational understanding of the molecule's electronic characteristics. Studies on similar pyridine (B92270) and pyrimidine (B1678525) derivatives show that such computational approaches can accurately predict molecular geometries and electronic behavior mdpi.comnih.gov.

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability.

In related heterocyclic systems, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is located on the electron-deficient regions. For this compound, the pyrimidine and pyridine rings are the primary sites for these orbitals. The amino group (-NH₂) and methyl group (-CH₃) act as electron-donating groups, which would be expected to raise the energy of the HOMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ability to be adsorbed onto surfaces mdpi.com. Theoretical studies on related pyridine derivatives have shown that the energy gap is a key indicator of their interaction capabilities mdpi.com.

Table 1: Interpreting Frontier Molecular Orbital Data

Parameter Significance Typical Implication for Reactivity
HOMO Energy Electron-donating ability Higher energy indicates a stronger electron donor.
LUMO Energy Electron-accepting ability Lower energy indicates a stronger electron acceptor.

| HOMO-LUMO Gap | Chemical reactivity, stability | A smaller gap suggests higher polarizability and greater reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the surface of a molecule. It helps in identifying the regions susceptible to electrophilic and nucleophilic attacks researchgate.net. The MEP map uses a color scale to denote different potential values:

Red/Yellow : Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue : Regions of most positive potential, electron-deficient, and prone to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and pyrimidine rings due to their lone pairs of electrons. The amino group would also contribute to this negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue). This mapping is critical for understanding intermolecular interactions, such as hydrogen bonding researchgate.netresearchgate.net.

Furthermore, theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can be compared with experimental results to confirm the molecular structure. For related compounds, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have also been calculated to aid in its identification in mass spectrometry analyses uni.lu.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. This method is instrumental in drug discovery and understanding biological processes. Studies on similar pyrimidine derivatives highlight their potential as inhibitors of specific enzymes, like cyclin-dependent kinases (CDKs) nih.govnih.gov.

The binding of a ligand to a protein is a complex process governed by various non-covalent interactions. Three main models describe this mechanism: the "lock-and-key," "induced fit," and "conformational selection" models nih.gov. Molecular docking simulations help elucidate these mechanisms by identifying the specific interactions between the ligand and the amino acid residues in the protein's binding site mdpi.com.

For pyrimidine-based inhibitors, binding often occurs within the ATP-binding pocket of kinases. The mechanism typically involves the formation of key hydrogen bonds between the pyrimidine core and backbone atoms of the protein's hinge region. In the case of this compound, the amino group and the nitrogen atoms of the pyrimidine ring are likely crucial for forming these hydrogen bonds, anchoring the molecule in the binding site researchgate.netresearchgate.net. Van der Waals and hydrophobic interactions with other residues in the pocket further stabilize the complex researchgate.net.

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target protein, often expressed as a binding free energy score. A lower binding energy indicates a more stable protein-ligand complex and higher affinity. The dissociation constant (Kd) is another measure of affinity, with lower values indicating stronger binding nih.gov.

These predictions are crucial for assessing a compound's potential as a therapeutic agent. Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic nature of the protein-ligand complex over time, providing a more accurate assessment of binding stability nih.gov. The specificity of a molecule for its target is determined by how well its shape and chemical properties complement the binding site compared to other potential off-targets. Docking studies on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against various kinases have been used to understand the structural basis of their selectivity nih.govnih.gov.

Table 2: Common Protein-Ligand Interactions

Interaction Type Description Likely Involving Groups in the Compound
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). Amino group (-NH₂), Pyrimidine and Pyridine nitrogen atoms.
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment. Methyl group (-CH₃), Aromatic rings.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. Entire molecule, particularly the flat aromatic surfaces.

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine and Pyrimidine rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is founded on the principle that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological effects. nih.gov For pyrimidine derivatives, QSAR is instrumental in designing more potent and selective inhibitors, often for targets like protein kinases, which are crucial in cancer therapy. frontiersin.orgjapsonline.comresearchgate.net

The development of predictive QSAR models is a critical step in modern drug discovery, enabling the screening and design of novel inhibitors. tandfonline.com For classes of compounds like pyrimidine derivatives, researchers frequently employ methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govjapsonline.com

The process begins with a dataset of pyrimidine derivatives with known biological activities (e.g., IC50 values), which are converted to a logarithmic scale (pIC50) to serve as the dependent variable. japsonline.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. japsonline.comresearchgate.net

Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). nih.gov

Artificial Neural Networks (ANN): ANNs are non-linear methods that can capture more complex relationships between structure and activity, often yielding models with higher predictive accuracy compared to linear methods like MLR. nih.govtandfonline.com

CoMFA and CoMSIA: These 3D-QSAR methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. japsonline.comresearchgate.net The resulting field values are correlated with biological activity to generate a 3D model that visualizes regions where modifications would likely enhance or diminish activity. japsonline.com

The robustness and predictive ability of the generated models are evaluated using various statistical parameters. A good QSAR model will have high values for the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (R²pred). For instance, studies on pyrimidine derivatives have reported successful CoMFA and CoMSIA models with q² values of 0.700 and 0.622 and R² values of 0.911 and 0.875, respectively. japsonline.comresearchgate.net In another study comparing MLR and ANN, the R² values were 0.89 and 0.998, respectively, indicating the strength of the non-linear model. nih.gov

Table 1: Statistical Parameters for QSAR Model Validation

ParameterDescriptionTypical Good ValueSource
(Coefficient of Determination)Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.8 nih.govtandfonline.com
(Cross-validated R²)A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation.> 0.5 japsonline.comresearchgate.netcjsc.ac.cn
R²pred (Predictive R²)A measure of the model's ability to predict the activity of an external test set of compounds.> 0.6 japsonline.comresearchgate.net
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors. A lower value indicates a better fit.Low as possible nih.gov

A crucial outcome of QSAR studies is the identification of specific molecular features, or descriptors, that are critical for biological activity. tandfonline.com These descriptors quantify various aspects of a molecule's physicochemical properties.

In 2D-QSAR studies on pyrimidine-based inhibitors, descriptors have been identified that quantify:

A_Ar (Aromatic Rings): The presence and number of aromatic rings. tandfonline.com

B_Dou (Double Bonds): The count of double bonds within the molecule. tandfonline.com

P.V_P (Positive Partial Surface Area): Related to the molecule's electrostatic potential and ability to interact with negatively charged residues. tandfonline.com

Q.V_N (Negative Partial Surface Area): Related to interactions with positively charged residues. tandfonline.com

In 3D-QSAR studies, the results are often visualized as contour maps, which highlight regions in 3D space around the molecule where certain properties influence activity. japsonline.com

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are favorable.

Hydrophobic Fields: Identify regions where hydrophobic (non-polar) groups enhance binding.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bond donors or acceptors are beneficial for activity. researchgate.net

For pyrimidine derivatives targeting kinases, these maps can guide the modification of the core structure to improve interactions with the enzyme's active site. japsonline.comcjsc.ac.cn

Molecular Dynamics and Conformational Analysis

While QSAR provides statistical models, molecular dynamics (MD) simulations offer a dynamic view of the compound and its interaction with a biological target over time. frontiersin.orgnih.gov MD simulations solve Newton's laws of motion for a system of atoms and molecules, providing a trajectory that reveals time-dependent behavior, conformational changes, and the stability of molecular complexes. frontiersin.org This technique is invaluable for studying kinase-inhibitor complexes. nih.govacs.org

A molecule like this compound is not static; it possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations are used to explore this conformational space, revealing the molecule's flexibility and identifying low-energy, stable conformations. acs.org

The simulation begins with an initial structure, often placed in a solvent box (typically water) with ions to neutralize the system. acs.org The forces acting on each atom are calculated using a force field, and the system evolves over a set period, often on the nanosecond to microsecond timescale. acs.orgmdpi.com By analyzing the resulting trajectory, researchers can understand the dynamic movements of the structure, which is critical for recognizing how a ligand might adapt its shape to fit into a binding site. nih.gov

MD simulations are particularly powerful for studying the stability of a ligand when bound to its protein target, such as a protein kinase. frontiersin.orgmdpi.com After an initial binding pose is predicted using molecular docking, an MD simulation of the protein-ligand complex is run for an extended period (e.g., 100 nanoseconds). mdpi.com

The stability of the interaction is assessed by monitoring key metrics:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable, converging RMSD plot suggests the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stable interactions. mdpi.com

These simulations provide detailed insights into the specific interactions that maintain the complex's stability. For pyrimidine-based kinase inhibitors, MD studies have confirmed the importance of hydrogen bonds with key amino acid residues in the kinase hinge region and other parts of the active site (e.g., Lysine, Aspartic acid). nih.govnih.gov They also reveal other crucial interactions like π-π stacking with aromatic residues such as Phenylalanine. mdpi.com By observing the persistence of these interactions throughout the simulation, researchers can confirm the binding mode and the structural basis for the inhibitor's potency and selectivity. cjsc.ac.cnmdpi.com

Table 2: Key Findings from MD Simulations of Pyrimidine-Based Inhibitors

FindingDescriptionKey Amino Acids InvolvedSource
Binding Stability The inhibitor remains stably bound in the active site over the simulation time, confirmed by stable RMSD.N/A mdpi.com
Hydrogen Bonding Formation of persistent hydrogen bonds between the inhibitor and the protein backbone or side chains.Cys, Leu, Lys, Asp, His nih.govnih.govmdpi.com
Hydrophobic Interactions Favorable interactions between non-polar parts of the inhibitor and hydrophobic pockets in the target.Tyr, Pro, Val cjsc.ac.cnmdpi.com
π-π Stacking Stacking interactions between the aromatic rings of the inhibitor and aromatic residues in the binding site.Phe, His cjsc.ac.cnmdpi.com

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationship of atoms.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification and purity analysis of 2-(6-methylpyridin-2-yl)pyrimidin-4-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the expected signals can be predicted based on its structure, which consists of a methyl group, an amine group, and two distinct aromatic rings.

Aromatic Region (δ 6.5-8.5 ppm): Five signals are anticipated in this region. The pyrimidine (B1678525) ring protons would typically appear as two doublets. The pyridine (B92270) ring exhibits three protons with distinct chemical shifts and coupling patterns (a triplet flanked by two doublets).

Amine Protons (δ 5.0-6.0 ppm): The -NH₂ group protons usually appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (δ 2.5 ppm): The methyl group (-CH₃) attached to the pyridine ring is expected to produce a sharp singlet, integrating to three protons.

The integration of these signals confirms the proton count in each unique environment, and the splitting patterns reveal adjacent, non-equivalent protons, thus confirming the substitution pattern on the rings. The absence of unexpected signals is a strong indicator of the compound's purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. For this compound, ten carbon signals are expected.

Aromatic Carbons (δ 110-170 ppm): Nine distinct signals are predicted for the carbon atoms of the pyridine and pyrimidine rings. The carbons bonded directly to nitrogen atoms typically appear at the lower field (higher ppm) end of this range.

Methyl Carbon (δ ~20-25 ppm): The methyl group carbon will appear as a single peak in the aliphatic region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-CH (3, 4, 5)Triplet and two doublets3 signals in the 110-140 ppm range
Pyrimidine-CH (5)Doublet1 signal ~110 ppm
Pyrimidine-CH (6)Doublet1 signal ~158 ppm
Pyridine-C (2, 6)-2 signals in the 150-160 ppm range
Pyrimidine-C (2, 4)-2 signals in the 160-170 ppm range
Methyl (-CH₃)Singlet (~2.5)1 signal ~24 ppm
Amine (-NH₂)Broad Singlet (5.0-6.0)-

Predicted values are based on typical ranges for similar heterocyclic systems.

While 1D NMR is powerful, two-dimensional (2D) NMR experiments are often employed to unambiguously assign all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) couplings between protons and carbons, which is critical for confirming the connectivity between the pyridine and pyrimidine rings via the C-C bond.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display a series of absorption bands corresponding to specific bond vibrations.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the double bonds within the pyridine and pyrimidine rings are expected to produce a series of sharp, strong to medium intensity bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the amine group typically gives rise to a strong absorption near 1600 cm⁻¹.

The table below outlines the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (-NH₂)Bending (Scissoring)1590 - 1650
Aromatic C-HStretching3010 - 3100
Aliphatic C-H (-CH₃)Stretching2850 - 2960
Aromatic C=C / C=NRing Stretching1400 - 1650

Changes in the position and shape of the N-H and C=N stretching bands between solid-state (e.g., KBr pellet or ATR) and solution-state (e.g., in a non-polar solvent) IR spectra can provide insights into intermolecular hydrogen bonding. In the solid state, strong hydrogen bonding between the amine hydrogen and nitrogen atoms of adjacent molecules would typically broaden the N-H stretching bands and shift them to lower frequencies compared to the sharper, higher-frequency bands observed in a dilute solution where such interactions are minimized.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

For this compound (C₁₀H₁₀N₄), the monoisotopic mass is calculated to be 186.0905 Da.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z = 186. Subsequent fragmentation would likely involve the loss of a methyl radical (CH₃•) to give a fragment at m/z = 171, or cleavage of the bond between the two rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. By comparing the experimentally measured exact mass to the calculated mass (186.0905 for C₁₀H₁₀N₄), the elemental composition can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. For instance, an HRMS measurement of 186.0903 would strongly support the C₁₀H₁₀N₄ formula, thereby validating the compound's identity.

Molecular Weight Confirmation and Fragmentation Analysis

While direct experimental mass spectrometry data for this compound is not extensively published, its molecular weight and likely fragmentation pattern can be determined. The molecular formula of the compound is C₁₀H₁₀N₄, giving it a molecular weight of 186.21 g/mol . chemicalbook.com The exact monoisotopic mass is 186.0905 Da.

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to a strong molecular ion (M⁺) peak at m/z = 186 due to the aromatic nature of the fused heterocyclic system. The fragmentation pattern can be predicted by analyzing its constituent parts: 2-amino-6-methylpyridine (B158447) and the pyrimidine ring system.

For the 2-amino-6-methylpyridine fragment (C₆H₈N₂; MW = 108.14 g/mol ), the molecular ion peak is the most abundant (base peak) at m/z = 108. nih.govnist.gov Fragmentation of this component typically involves the loss of a hydrogen cyanide (HCN) molecule, leading to a fragment ion at m/z = 81, or the loss of a methyl radical (•CH₃) followed by HCN loss. nih.gov

In the context of the entire molecule, the bond linking the pyridine and pyrimidine rings is a likely point of cleavage. This would result in fragment ions corresponding to the charged versions of the two main components. The stability of these aromatic cations would make them prominent in the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Structure/Formula Description
186 [C₁₀H₁₀N₄]⁺ Molecular Ion (M⁺)
185 [C₁₀H₉N₄]⁺ Loss of a hydrogen radical (M-H)⁺
171 [C₉H₇N₄]⁺ Loss of a methyl radical (•CH₃)
108 [C₆H₈N₂]⁺ 2-amino-6-methylpyridine cation
95 [C₄H₅N₃]⁺ 4-aminopyrimidine cation

This table is predictive and based on the fragmentation of similar structures.

Identification of Reaction Intermediates and Non-Clinical Metabolites

Reaction Intermediates: The synthesis of this compound can be achieved through several modern cross-coupling reactions. A common and effective method is the Suzuki coupling. This pathway would involve the reaction of a halogenated pyrimidine with a pyridine-based boronic acid. A plausible synthetic route would use 2-chloro-4-aminopyrimidine or a related protected derivative as one key intermediate. This would be coupled with (6-methylpyridin-2-yl)boronic acid in the presence of a palladium catalyst.

Alternatively, a synthesis could involve the reaction of 2-amino-4-chloro-6-methylpyrimidine with an appropriate pyridine derivative. chemicalbook.com Another potential intermediate is (6-methyl-pyridin-2-ylamino)-acetic acid , which can be synthesized from 2-amino-6-methylpyridine and chloroacetic acid. researchgate.net

Non-Clinical Metabolites: While specific metabolic studies on this compound are not publicly available, the metabolic fate can be inferred from studies on similar aminopyridine and pyrimidine structures. The metabolism of such N-heterocyclic compounds is often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). nih.govacs.org

For aminopyridine analogs, key metabolic pathways include oxidation. nih.gov For instance, the related compound 3-fluoro-4-aminopyridine is metabolized by CYP2E1 to form 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide . nih.gov By analogy, potential metabolites of this compound could include:

Hydroxylated species on the pyridine or pyrimidine ring.

N-oxides at one of the ring nitrogen atoms.

Oxidation of the methyl group to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

The imidazo[1,2-a]pyrimidine (B1208166) core, which is structurally related, is known to be rapidly metabolized by aldehyde oxidase (AO). acs.org This suggests that the pyrimidine ring in the target compound could also be a site for AO-mediated oxidation.

X-ray Crystallography for Solid-State Structure Determination

Direct X-ray crystallography data for this compound has not been reported. However, a detailed analysis of the crystal structures of its precursors and closely related analogs provides a strong basis for predicting its solid-state conformation and intermolecular interactions.

Determination of Precise Molecular Geometry and Bond Parameters

The molecular geometry of the title compound is largely dictated by the structures of its two constituent heterocyclic rings. Analysis of the crystal structure of 6-Methylpyridin-2-amine (a key precursor) shows that the molecule is nearly planar. libretexts.org Similarly, the crystal structure of 2-Chloro-6-methylpyrimidin-4-amine (a potential intermediate) also confirms the planarity of the pyrimidine ring. nih.gov

When these two planar rings are joined, free rotation around the central C-C bond is possible. However, steric hindrance between the hydrogen atom at position 3 of the pyridine ring and the hydrogen at position 5 of the pyrimidine ring would likely favor a twisted, non-coplanar conformation in the solid state. In similar bi-heterocyclic structures, dihedral angles between the rings are commonly observed. For example, in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridine and the adjacent phenolic ring is approximately 5.03°. acs.org Bond lengths and angles are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms in aromatic systems.

Table 2: Crystallographic Data for the Related Compound 2-Chloro-6-methylpyrimidin-4-amine nih.gov

Parameter Value
Chemical Formula C₅H₆ClN₃
Molecular Weight 143.58
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1256 (8)
b (Å) 7.8537 (8)
c (Å) 13.0769 (15)
β (°) 115.678 (1)

Analysis of Supramolecular Assembly and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is expected to be dominated by hydrogen bonding and π-π stacking interactions. The primary amine group (-NH₂) on the pyrimidine ring is a potent hydrogen bond donor.

Crystal structure analyses of related compounds consistently show the formation of robust hydrogen-bonded networks. researchgate.net In the crystal structure of 2-Chloro-6-methylpyrimidin-4-amine, molecules form inversion dimers through pairs of N—H···N hydrogen bonds. nih.gov These dimers are then further linked into a two-dimensional network. A similar N—H···N hydrogen bond, forming an inversion dimer, is also the primary interaction in the crystal packing of 6-Methylpyridin-2-amine. libretexts.org

Therefore, it is highly probable that this compound will form centrosymmetric dimers via hydrogen bonds between the amine group of one molecule and the N1 atom of the pyrimidine ring of a neighboring molecule.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and pyrimidine rings are expected to play a significant role in the crystal packing. In 2-Chloro-6-methylpyrimidin-4-amine, a slipped π-π interaction is observed with a centroid-to-centroid distance of 3.5259 Å. nih.gov The crystal structure of 6-Methylpyridin-2-amine also features N—H···π interactions that link the hydrogen-bonded dimers into layers. libretexts.org These combined forces of hydrogen bonding and π-stacking would result in a stable, well-ordered three-dimensional crystalline lattice.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Pyridinylpyrimidines

The traditional synthesis of pyrimidine (B1678525) derivatives often involves the use of hazardous reagents and solvents, generating significant waste and requiring high energy input. rasayanjournal.co.inresearchgate.net In response, the principles of green chemistry are increasingly being applied to develop more environmentally friendly and efficient synthetic methodologies.

Future efforts in synthesizing 2-(6-methylpyridin-2-yl)pyrimidin-4-amine and its analogs will likely focus on several key green chemistry approaches:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and reduce the number of purification steps. rsc.orgresearchgate.net The development of novel MCRs for pyridinylpyrimidines would streamline their synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully used for the synthesis of various pyridine (B92270) and pyrimidine derivatives. nih.gov

Solvent-Free and Catalyst-Free Conditions: Conducting reactions in the absence of solvents or with reusable, non-toxic catalysts minimizes environmental impact. researchgate.netrsc.org Mechanochemical methods, such as ball milling, provide a solvent-free approach to synthesis. rsc.org

Use of Greener Solvents: When solvents are necessary, the focus will be on employing environmentally benign options like water or ionic liquids. rasayanjournal.co.in

Catalytic C-H Activation: This advanced synthetic strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

A novel and cost-effective synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues has been developed using a sequence of initial substitution followed by a Suzuki coupling reaction with boronic acids or esters. figshare.com This approach highlights the potential for developing efficient and economical synthetic pathways for this class of compounds.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidines

FeatureConventional SynthesisGreen Synthesis
Solvents Often uses hazardous organic solvents. rasayanjournal.co.inEmploys safer solvents like water or ionic liquids, or is solvent-free. rasayanjournal.co.in
Catalysts May use toxic and non-reusable catalysts.Utilizes non-toxic, reusable catalysts. researchgate.net
Reaction Time Can be lengthy. nih.govOften significantly shorter, especially with microwave assistance. nih.gov
Energy Consumption Typically high. researchgate.netGenerally lower.
Waste Generation Produces a considerable amount of byproducts and waste. researchgate.netMinimizes waste through high atom economy. rasayanjournal.co.in
Yields Can be variable.Often results in higher yields. rasayanjournal.co.in

Exploration of New Biological Targets and Mechanisms of Action for this compound Analogues

Pyridinylpyrimidine derivatives have demonstrated a wide range of biological activities, including roles as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. nih.govnih.govacs.orgmdpi.com The core structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets. nih.gov

Future research will focus on identifying novel biological targets and elucidating the precise mechanisms of action for analogs of this compound. This will involve:

High-Throughput Screening (HTS): Screening large libraries of pyridinylpyrimidine analogs against a wide array of biological targets to identify new activities. An HTS campaign, for instance, identified a 4-pyrrolidino-2-(pyridin-2-yl)pyrimidine compound as a RANKL-induced osteoclastogenesis inhibitor. nih.gov

Target Deconvolution: For compounds identified through phenotypic screening, advanced techniques will be employed to pinpoint the specific molecular target responsible for the observed biological effect.

Mechanism of Action Studies: Detailed cellular and molecular studies will be conducted to understand how these compounds exert their effects. For example, mechanistic studies of N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown they can cause cell cycle arrest and apoptosis in cancer cells. nih.gov

Recent studies have highlighted the potential of pyridinylpyrimidine derivatives to target a variety of proteins implicated in disease:

Cyclin-Dependent Kinases (CDKs): Several pyridinylpyrimidine analogs have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle and are validated targets for cancer therapy. acs.orgnih.gov For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were found to be highly potent and selective inhibitors of CDK4 and CDK6. acs.org

Metabotropic Glutamate Receptor 5 (mGluR5): Analogs of 2-methyl-6-(phenylethynyl)pyridine, a related structure, have been investigated as antagonists of mGluR5, a receptor implicated in CNS disorders like anxiety and depression. nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS): 6-substituted analogs of 2-amino-4-methylpyridine (B118599) have shown promise as selective inhibitors of iNOS, a potential target for inflammatory conditions. nih.gov

Dual-Target Inhibitors: There is growing interest in developing compounds that can inhibit multiple targets simultaneously, which may offer enhanced therapeutic efficacy and overcome drug resistance. For instance, novel aminopyrimidine derivatives have been designed as dual inhibitors of BRD4 and PLK1. mdpi.com

Rational Design of Enhanced Derivatives through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and biological testing provides a powerful platform for the rational design of new and improved derivatives of this compound. This synergistic approach allows for the prediction of molecular properties and biological activity, guiding the synthesis of more potent and selective compounds.

Key aspects of this integrated approach include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on biological activity helps to identify key pharmacophoric features. nih.govnih.govnih.govnih.gov For example, SAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines revealed that the introduction of an aromatic sp2 nitrogen atom near His95 in CDK4 enhanced selectivity. acs.org

Molecular Docking and Dynamics Simulations: Computational docking studies can predict how a molecule binds to its target protein, providing insights into the key interactions that drive affinity and selectivity. nih.govresearchgate.net These predictions can then be used to design new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. mdpi.com

Recent research has demonstrated the successful application of these methods. For instance, the rational design of dihydropyridine[2,3-d]pyrimidines as polyphenol oxidase inhibitors was guided by computational investigations, leading to the synthesis of potent inhibitors. nih.govresearchgate.net Similarly, the design of new pyrimidine and pyridine derivatives as cholinesterase inhibitors has been informed by rational design principles. researchgate.net

Table 2: Key Interactions Guiding Rational Drug Design

Interaction TypeDescription
Hydrogen Bonding Crucial for the specific recognition between a ligand and its target protein.
Hydrophobic Interactions Important for the overall binding affinity of a ligand within a protein's binding pocket.
π-π Stacking Occurs between aromatic rings and contributes to binding affinity and specificity.
Electrostatic Interactions Attraction or repulsion between charged groups on the ligand and the protein.

Expansion of Applications in Diverse Fields beyond Medicinal Chemistry, such as Catalysis and Advanced Materials

While the primary focus of research on pyridinylpyrimidines has been in medicinal chemistry, their unique chemical structures suggest potential applications in other scientific and technological fields.

Future research could explore the following areas:

Catalysis: Pyridine-containing compounds can act as ligands for metal catalysts or even as catalysts themselves in certain organic reactions. catalysis.blog The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions, influencing the catalytic activity and selectivity of the resulting complex. There is potential to develop novel pyridinylpyrimidine-based catalysts for a variety of chemical transformations.

Advanced Materials: The planar, aromatic nature of the pyridinylpyrimidine scaffold, along with its ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking, makes it an interesting building block for advanced materials. researchgate.net These compounds could potentially be used in the development of:

Organic Light-Emitting Diodes (OLEDs): Compounds with extended π-conjugation can exhibit useful photophysical properties. researchgate.net

Molecular Wires: The conjugated system could facilitate electron transport. researchgate.net

Supramolecular Assemblies: The ability to form well-defined, non-covalent structures could be exploited in crystal engineering and the design of functional materials. researchgate.net Research has already explored the use of 6-methylpyridin-2-amine in creating chiral co-crystals for nonlinear optical materials. researchgate.net

Agrochemicals: Pyrimidine derivatives have been investigated for their potential as plant growth stimulants. researchgate.netresearchgate.net Further research could lead to the development of new and effective agrochemicals based on the this compound scaffold.

The investigation of 6-methyl-4-(pyridin-3-yl)pyridin-2-amine (B13154002) for its properties in creating novel materials or catalysts is an example of the expanding interest in the non-medicinal applications of such compounds. evitachem.com

Q & A

Q. What are the most reliable synthetic routes for 2-(6-methylpyridin-2-yl)pyrimidin-4-amine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloropyrimidine derivatives with amines (e.g., 6-methylpyridin-2-amine) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃ or NaH) at elevated temperatures (80–120°C) . Crystal structure validation using X-ray diffraction ensures proper stereochemistry and purity, as demonstrated for related pyrimidine analogs .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in pyrimidine rings) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Use catalytic bases (e.g., DBU) to enhance nucleophilic substitution efficiency.
  • Employ microwave-assisted synthesis for faster reaction kinetics.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. How does the pyridine-pyrimidine scaffold influence biological target engagement?

The fused pyridine-pyrimidine core enables π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase). Substituents like the 6-methyl group enhance hydrophobic interactions, as seen in analogs with improved inhibitory potency (e.g., IC₅₀ values < 5 µM for cholinesterase inhibition) . Comparative studies with simpler pyrimidines (e.g., 4-chlorophenyl analogs) highlight the scaffold’s role in binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like enzyme source (human vs. recombinant), buffer pH, and incubation time.
  • Structural Validation : Confirm compound identity via crystallography to rule out isomerization or degradation .
  • Dose-Response Curves : Use multiple concentrations to assess IC₅₀ reproducibility. Discrepancies in potency (e.g., 5.5 µM vs. 2.2 µM for AChE/BChE inhibition) may reflect selectivity for specific enzyme isoforms .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the pyridine’s methyl group (e.g., replace with CF₃ or bulky aryl groups) to probe steric effects.
  • Bioisosteric Replacement : Swap pyrimidine-4-amine with triazine or quinazoline cores to assess scaffold flexibility.
  • Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME estimates solubility, bioavailability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Model ligand-protein stability over time (e.g., 100 ns simulations for binding free energy calculations) .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Enzyme Inhibition Assays : Measure activity against purified targets (e.g., cholinesterases) using Ellman’s method .
  • Cellular Models : Test cytotoxicity and target modulation in cell lines (e.g., SH-SY5Y for neuroactive compounds).
  • Mutagenesis Studies : Identify critical binding residues (e.g., Trp86 in AChE) via site-directed mutagenesis .

Methodological Considerations

  • Data Reproducibility : Replicate experiments across independent labs to address variability in synthetic yields or bioactivity.
  • Crystallographic Data Deposition : Submit validated structures to the Cambridge Structural Database (CSD) for community access .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.